Magnesium--rhodium (1/1) Magnesium--rhodium (1/1)
Brand Name: Vulcanchem
CAS No.: 66103-54-6
VCID: VC19388689
InChI: InChI=1S/Mg.Rh
SMILES:
Molecular Formula: MgRh
Molecular Weight: 127.211 g/mol

Magnesium--rhodium (1/1)

CAS No.: 66103-54-6

Cat. No.: VC19388689

Molecular Formula: MgRh

Molecular Weight: 127.211 g/mol

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Magnesium--rhodium (1/1) - 66103-54-6

Specification

CAS No. 66103-54-6
Molecular Formula MgRh
Molecular Weight 127.211 g/mol
IUPAC Name magnesium;rhodium
Standard InChI InChI=1S/Mg.Rh
Standard InChI Key XAMRLWSDELCBQG-UHFFFAOYSA-N
Canonical SMILES [Mg].[Rh]

Introduction

Chemical and Structural Properties

Molecular Configuration and Identifiers

Magnesium–rhodium (1/1) is defined by the stoichiometric ratio Mg:Rh = 1:1, yielding a molecular formula of MgRh and a molecular weight of 127.211 g/mol . The compound is registered under CAS number 66103-54-6 and DSSTox Substance ID DTXSID40797967, with its InChIKey (XAMRLWSDELCBQG-UHFFFAOYSA-N) and SMILES ([Mg].[Rh]) providing unambiguous identifiers for computational and experimental referencing .

Table 1: Fundamental Identifiers of MgRh

PropertyValueSource
Molecular FormulaMgRh
Molecular Weight127.211 g/mol
CAS Registry Number66103-54-6
DSSTox Substance IDDTXSID40797967
InChIKeyXAMRLWSDELCBQG-UHFFFAOYSA-N

Crystallographic Characteristics

MgRh adopts the B2 (CsCl-type) crystal structure, a body-centered cubic arrangement where magnesium and rhodium atoms occupy alternating lattice sites . This ordered configuration contrasts with the native structures of its constituent elements: magnesium (hexagonal close-packed, HCP) and rhodium (face-centered cubic, FCC) . The B2 structure is stabilized by strong heterometallic bonding, which confers high melting points and mechanical rigidity.

The lattice parameter of MgRh remains unmeasured experimentally, but ab initio calculations predict a cubic unit cell with edge length a ≈ 3.2–3.5 Å, consistent with similar transition metal intermetallics . The absence of a 3D conformer model in PubChem underscores the challenges in modeling mixed-element systems with unsupported valences or nonstandard bonding .

Thermodynamic Stability and Phase Behavior

Phase Diagram and Competing Polymorphs

The Mg–Rh binary system features multiple intermetallic phases, including MgRh (B2), Mg5Rh2−x (Al5Co2-type), and Mg44Rh7 . Experimental studies confirm MgRh’s stability at stoichiometric 1:1 ratios, though nonstoichiometric deviations (e.g., MgRh1±δ) may form under kinetic control. Ab initio phase diagrams reveal that MgRh lies 2–5 meV/atom above competing structures such as L10 (tetragonal) and BCC derivatives, indicating marginal thermodynamic preference for the B2 configuration .

Table 2: Experimental and Computational Phases in the Mg–Rh System

CompositionStructure TypeStability (meV/atom)Source
MgRhB2 (CsCl-type)0 (reference)
Mg5Rh2−xAl5Co2+3.4
Mg44Rh7Complex cubic+8.1
MgRh3D0~a~+12.0

Electronic Structure and Bonding Analysis

Density functional theory (DFT) studies highlight the hybridized bonding in MgRh, where rhodium’s d-electrons interact with magnesium’s delocalized s-electrons. This interaction creates a pseudogap near the Fermi level, characteristic of strong electronic stabilization . The charge transfer from Mg to Rh (~0.3–0.5 e−/atom) further reinforces the ionic-covalent bonding network, contributing to the compound’s high cohesive energy.

Synthesis and Characterization Challenges

Characterization Techniques

  • X-ray diffraction (XRD): Confirms the B2 structure via peak indexing and Rietveld refinement.

  • Scanning electron microscopy (SEM): Reveals grain morphology and compositional homogeneity.

  • Differential thermal analysis (DTA): Identifies phase transitions and melting points.

The absence of experimental lattice parameters and thermal expansion data in literature underscores the need for advanced synchrotron-based studies.

Challenges and Future Research Directions

Synthetic Reproducibility

The narrow thermodynamic stability window of MgRh necessitates precise control over cooling rates and stoichiometric ratios. Computational guidance, via CALPHAD (CALculation of PHAse Diagrams) methods, could optimize synthesis protocols .

Property Optimization

Alloying with ternary elements (e.g., Al, Pt) may enhance mechanical or catalytic properties. High-throughput screening of MgRh-X systems is recommended to identify promising candidates.

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